![molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7](/img/structure/B1346980.png)
2,3,5-Trimethylpyridine
Overview
Description
2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a derivative of pyridine with the molecular formula C8H11N. It is a colorless to light yellow liquid with a characteristic odor. This compound is part of the collidine family, which includes several isomers of trimethylpyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 3-amino-2-methylpropenal with methylethylketone in the presence of an acid catalyst such as acetic acid or p-toluenesulfonic acid. The optimal conditions for this synthesis are a temperature of 150°C and a reaction time of 24 hours .
Industrial Production Methods
Industrial production of this compound often involves the use of composite catalysts, such as cobalt aluminum phosphate, to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
2,3,5-Trimethylpyridine is a chemical compound with applications primarily in the synthesis of other compounds, particularly in the pharmaceutical industry . The compound is a key intermediate in creating gastric secretion inhibitors and has potential uses in other therapeutic applications [1, 4].
Synthesis and Formation
From Aliphatic Precursors The main approach to synthesizing this compound involves using aliphatic precursors such as ethyl (monomethyl)acetoacetate and diethyl (monomethyl)malonate .
Step-by-step process:
- Reacting ethyl (monomethyl)acetoacetate with ammonia to form ethyl-3-amino-2-methyl crotonate . Using anhydrous liquid ammonia in a pressure environment is preferable, with a molar excess of 1.5 to 4 times the required amount and temperatures ranging from 25 to 100°C .
- The subsequent step leads to the formation of 2,3,5-trimethyldihydroxypyridine, which can occur in an inert solvent like toluene in the presence of a base. The best yield is achieved with an alkoxide like C₂H₅ONa in the corresponding alcohol C₂H₅OH, with 0-30% toluene or a similar aromatic solvent .
Alternative Synthesis Methods
- Hydrogenation: 4,6-dichloro-2,3,5 trimethylpyridine can be dissolved in ethanol with a palladium catalyst and aqueous ammonia. Hydrogenation at 3 bar for 3 hours results in this compound after solvent evaporation .
- Reduction with Zinc: Dissolving 4,6-dichloro-2,3,5-trimethylpyridine in ethanol, adding zinc powder, and then adding 2 N H₂SO₄, followed by refluxing for 1 hour, produces this compound .
- Selective Hydrogenation: Dissolving 4,6-dichloro-2,3,5-trimethylpyridine in ethanol with sulfuric acid and using a palladium catalyst under 2 bar hydrogen pressure yields 4-chloro-2,3,5-trimethylpyridine and this compound .
Role as a Chemical Intermediate
This compound serves as an intermediate in synthesizing compounds with a pyridine ring structure, particularly those substituted at the 4-position and containing a benzimidazole structure . These compounds are known for their activity as gastric secretion inhibitors, such as omeprazole .
Derivatives and their Significance
2,3,5-Trimethyl-4,6-dihydroxypyridine: This compound is a novel derivative and an aspect of the described invention in the referenced patent .
2,4-Dichloro-3,5,6-trimethylpyridine: Another novel compound with applications as an intermediate .
Quantitative Analysis
Mechanism of Action
The mechanism of action of 2,3,5-trimethylpyridine involves its interaction with molecular targets and pathways. For instance, in its role as a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical properties. These interactions are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
2,3,5-Trimethylpyridine is part of the collidine family, which includes several isomers:
- 2,3,4-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Compared to its isomers, this compound is unique in its specific substitution pattern, which influences its reactivity and applications. For example, the presence of methyl groups at positions 2, 3, and 5 can affect the electronic distribution and steric hindrance, making it suitable for specific chemical reactions and industrial applications .
Biological Activity
2,3,5-Trimethylpyridine (TMP) is a pyridine derivative characterized by three methyl groups attached to the pyridine ring. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its diverse biological activities. This article explores the biological activity of TMP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula C_9H_13N and a molecular weight of 135.21 g/mol. It appears as a colorless liquid with a strong odor and is soluble in organic solvents. The compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents.
Antimicrobial Activity
Research has demonstrated that TMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that TMP can be a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
TMP has been investigated for its antioxidant capabilities. A study found that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using the DPPH radical scavenging assay:
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 58 |
100 | 85 |
The results indicate that as the concentration increases, the scavenging activity also rises significantly .
Inhibition of Enzymatic Activity
TMP has been shown to inhibit specific enzymes linked to inflammatory processes. Notably, it inhibits thromboxane A2 synthase and 5-lipoxygenase, which are involved in the synthesis of inflammatory mediators. This inhibition could be beneficial in managing conditions like asthma and arthritis .
The biological activity of TMP can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : TMP's structural features allow it to bind effectively to active sites of enzymes, thereby inhibiting their function.
- Radical Scavenging : The presence of methyl groups enhances electron donation capabilities, facilitating the neutralization of free radicals.
- Antimicrobial Action : TMP disrupts bacterial cell membranes and interferes with metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated TMP's effectiveness against antibiotic-resistant strains of bacteria. The results indicated that TMP was effective in inhibiting growth in several resistant strains, suggesting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that TMP reduced inflammation markers in cultured human cells. This effect was linked to its ability to inhibit the production of pro-inflammatory cytokines .
Properties
IUPAC Name |
2,3,5-trimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)8(3)9-5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYHSKONPJXCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219734 | |
Record name | 2,3,5-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-98-7 | |
Record name | 2,3,5-Trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-TRIMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33642OT638 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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